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Benzoic acid;tetracosan-1-ol

Cat. No.: B14343090
CAS No.: 103569-99-9
M. Wt: 476.8 g/mol
InChI Key: ZRQVBYRLSOJIII-UHFFFAOYSA-N
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Description

Contextualization of Long-Chain Esters in Natural Product Chemistry

Long-chain esters, often referred to as waxes, are a significant class of compounds in natural product chemistry. ebsco.com These esters are typically formed from the reaction of long-chain fatty acids with long-chain alcohols. ebsco.com In nature, they serve diverse functions, most notably as protective coatings on leaves and fruits, preventing water loss and protecting against environmental stressors. solubilityofthings.com Unlike their short-chain counterparts, which are often volatile and contribute to the fragrance of fruits and flowers, long-chain esters are solids at room temperature and are not fragrant. ebsco.comaston-chemicals.com Their insolubility in water is a key characteristic that makes them effective waterproofers. ebsco.com The study of these esters is crucial for understanding plant metabolism and the biosynthesis of complex natural products. nih.gov

Significance of Benzoic Acid and Fatty Alcohols in Biological Systems

The two components that form n-tetracosanyl benzoate (B1203000), benzoic acid and tetracosan-1-ol, each have well-established biological significance.

Benzoic Acid is a simple aromatic carboxylic acid that occurs naturally in many plants, including a variety of berries and fruits. wikipedia.org It serves as an intermediate in the biosynthesis of many secondary metabolites. wikipedia.org Due to its ability to inhibit the growth of mold, yeast, and some bacteria, benzoic acid and its salts are widely used as food preservatives. wikipedia.orgusc.edu The mechanism involves the absorption of benzoic acid into the microbial cell, which, under acidic conditions, disrupts anaerobic fermentation. wikipedia.org Furthermore, benzoic acid and its derivatives are investigated for a range of pharmacological activities, including antifungal and anti-inflammatory properties. chemicalbook.comhumanjournals.com

Tetracosan-1-ol , also known as lignoceryl alcohol, is a very-long-chain primary fatty alcohol. nih.gov It is a natural component of various plant waxes, including those from grape seeds, evening primrose, and Arabian jasmine. nih.govebi.ac.uk In plants, it plays a role as a metabolite. nih.govebi.ac.uk Due to its long hydrocarbon chain, it is integral to the study of fatty acid metabolism. solubilityofthings.com In commercial applications, long-chain fatty alcohols like tetracosan-1-ol are used in cosmetics for their emollient properties and as surfactants. solubilityofthings.com

Research Gaps and Opportunities in the Study of Benzoic Acid;tetracosan-1-ol

The current body of academic literature on n-tetracosanyl benzoate is limited, presenting significant research gaps and opportunities. The compound has been successfully isolated and its structure elucidated from the heartwood of Berberis aristata. researchgate.netlongdom.org A separate study also identified this compound as a minor constituent (0.20% of total peak area) in the flower absolute of Impatiens textori Miq. nih.govresearchgate.net

Despite these identifications, research into the specific biological activities and pharmacological potential of the ester itself is scarce. The parent plant, Berberis aristata, is known for a wide range of traditional medicinal uses, including anti-inflammatory, antimicrobial, and anti-diabetic properties, which are attributed to its diverse phytoconstituents. longdom.orgresearchgate.net This suggests that n-tetracosanyl benzoate could potentially contribute to these activities, but no specific studies have confirmed this. longdom.org

Future research should focus on:

Synthesis and Isolation: Developing efficient methods for the synthesis or scaled-up isolation of n-tetracosanyl benzoate to enable further biological testing.

Pharmacological Screening: Investigating the compound for the biological activities associated with its parent plant, such as antimicrobial, anti-inflammatory, or antioxidant effects.

Biosynthetic Pathways: Elucidating the specific enzymatic processes responsible for its formation in plants.

Distribution in Nature: Screening a wider range of plant species to determine its prevalence in the plant kingdom.

Detailed Research Findings

The primary research on n-tetracosanyl benzoate involves its isolation and characterization.

Table 1: Physicochemical and Spectroscopic Data of n-Tetracosanyl Benzoate

Property Value Source
Molecular Formula C₃₁H₅₄O₂ researchgate.net
Molecular Weight 458 m/z researchgate.net
Physical State Colorless crystals researchgate.netlongdom.org
Melting Point 60°C - 61°C researchgate.netlongdom.org
TLC R_f_ Value 0.49 (Benzene: Chloroform (B151607), 1:1) researchgate.netlongdom.org
IR (cm⁻¹) 1725 (ester group), 1629, 970 (aromatic ring), 756 (long aliphatic chain) researchgate.net

| ¹H NMR (δ ppm) | 7.55 (m, H-2', H-4'), 4.27 (d, J=11.6Hz) | researchgate.net |

This interactive table summarizes key data from the structural elucidation of n-tetracosanyl benzoate.

Table 2: Natural Occurrence of this compound

Plant Species Part of Plant Method of Identification Relative Abundance Reference
Berberis aristata DC. Heartwood Column Chromatography, IR, ¹H NMR, ¹³C NMR, Mass Spectrometry Not quantified researchgate.netlongdom.org

This interactive table details the documented natural sources of the compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H56O3 B14343090 Benzoic acid;tetracosan-1-ol CAS No. 103569-99-9

Properties

CAS No.

103569-99-9

Molecular Formula

C31H56O3

Molecular Weight

476.8 g/mol

IUPAC Name

benzoic acid;tetracosan-1-ol

InChI

InChI=1S/C24H50O.C7H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25;8-7(9)6-4-2-1-3-5-6/h25H,2-24H2,1H3;1-5H,(H,8,9)

InChI Key

ZRQVBYRLSOJIII-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCO.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Nomenclature and Advanced Structural Elucidation of Benzoic Acid;tetracosan 1 Ol

Systematic Nomenclature and Structural Isomeric Considerations

The systematic IUPAC name for this ester is tetracosanyl benzoate (B1203000) . The name is derived from the parent alcohol, tetracosan-1-ol, and the acyl group from benzoic acid, the benzoate group.

Structural isomers of tetracosanyl benzoate can be considered in several ways:

Positional Isomerism of the Ester Linkage: The hydroxyl group of the tetracosane (B166392) chain can be located at different positions. While the primary subject is tetracosan-1-yl benzoate, isomers such as tetracosan-2-yl benzoate or tetracosan-3-yl benzoate are possible.

Isomerism within the Alkyl Chain: The tetracosyl group itself can be branched instead of a straight chain (n-tetracosyl). For instance, it could be an isotetracosyl or anteisotetracosyl chain. Each of these would give rise to a different structural isomer.

Application of Modern Spectroscopic Techniques for Structural Confirmation

The structure of tetracosanyl benzoate has been elucidated and confirmed through a variety of modern spectroscopic methods. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The formation of tetracosanyl benzoate from benzoic acid and tetracosan-1-ol is clearly observable by comparing their IR spectra.

Benzoic Acid: The IR spectrum of benzoic acid shows a very broad absorption band for the O-H stretch of the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹. docbrown.inforesearchgate.netquora.com It also exhibits a strong carbonyl (C=O) stretching vibration between 1710 and 1680 cm⁻¹. spectroscopyonline.com

Tetracosan-1-ol: This long-chain alcohol displays a characteristic broad O-H stretching band around 3600-3200 cm⁻¹ and C-O stretching vibrations. nih.gov

Tetracosanyl Benzoate: In the IR spectrum of the ester, the broad O-H bands from both starting materials are absent. Key characteristic absorption bands for n-tetracosanyl benzoate appear at 1725 cm⁻¹ (ester C=O stretch), 1629 cm⁻¹ and 970 cm⁻¹ (aromatic ring), and 756 cm⁻¹ (long aliphatic chain). longdom.org

Table 1: Key IR Absorption Bands

Compound Functional Group Wavenumber (cm⁻¹) Reference
Benzoic Acid O-H (Carboxylic Acid) 3300-2500 docbrown.inforesearchgate.netquora.com
C=O (Carboxylic Acid) 1710-1680 spectroscopyonline.com
Tetracosan-1-ol O-H (Alcohol) 3600-3200 nih.gov
Tetracosanyl Benzoate C=O (Ester) 1725 longdom.org
Aromatic Ring 1629, 970 longdom.org
Long Aliphatic Chain 756 longdom.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Proton and Carbon Environments

NMR spectroscopy provides detailed information about the carbon and hydrogen frameworks of a molecule.

Benzoic Acid: The ¹H NMR spectrum of benzoic acid shows signals for the aromatic protons typically between δ 7.4 and 8.2 ppm, and a characteristic downfield signal for the acidic proton above δ 10 ppm. rsc.orgdocbrown.infochemicalbook.com

Tetracosan-1-ol: The spectrum of tetracosan-1-ol is dominated by a large signal for the methylene (B1212753) protons of the long alkyl chain around δ 1.25 ppm, a triplet for the terminal methyl group around δ 0.88 ppm, and a triplet for the methylene group attached to the hydroxyl group (–CH₂OH) at approximately δ 3.64 ppm.

Tetracosanyl Benzoate: The ¹H NMR spectrum of n-tetracosanyl benzoate shows multiplets for the aromatic protons at δ 7.55 (H-2', H-4'). researchgate.net A three-proton triplet at δ 0.88 (J=6.3Hz) is attributed to the terminal methyl protons of the tetracosyl chain. The remaining methylene protons of the long chain resonate between δ 1.57-1.12. longdom.org The methylene protons adjacent to the ester oxygen (–CH₂O–) are expected to be shifted downfield compared to their position in the alcohol.

Benzoic Acid: The ¹³C NMR spectrum of benzoic acid shows signals for the aromatic carbons in the region of δ 128-134 ppm and a signal for the carboxyl carbon around δ 172 ppm. rsc.orgdocbrown.infochemicalbook.com

Tetracosan-1-ol: The long alkyl chain of tetracosan-1-ol results in a series of signals for the methylene carbons between approximately δ 22 and 32 ppm, with the carbon attached to the hydroxyl group (–CH₂OH) appearing around δ 63 ppm and the terminal methyl carbon at about δ 14 ppm.

Tetracosanyl Benzoate: For the ester, the carbonyl carbon is expected around δ 166 ppm. The carbons of the benzene (B151609) ring would appear in the δ 128-134 ppm region. The methylene carbon of the alcohol moiety attached to the ester oxygen (–CH₂O–) would be shifted downfield to approximately δ 65 ppm. The other carbons of the long alkyl chain would have chemical shifts similar to those in the free alcohol.

Table 2: Predicted ¹³C NMR Chemical Shifts for Tetracosanyl Benzoate

Carbon Atom Predicted Chemical Shift (ppm)
C=O (Ester) ~166
Aromatic C (quaternary) ~130
Aromatic CH 128-134
-CH₂O- ~65
-(CH₂)n- 22-32
-CH₃ ~14

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of a compound.

Benzoic Acid: The mass spectrum of benzoic acid shows a molecular ion peak at m/z 122. Key fragments include m/z 105 ([C₆H₅CO]⁺), which is often the base peak, and m/z 77 ([C₆H₅]⁺). docbrown.inforesearchgate.net

Tetracosan-1-ol: The mass spectrum of tetracosan-1-ol shows a molecular ion peak at m/z 354. nist.gov

Tetracosanyl Benzoate: The mass spectrum of n-tetracosanyl benzoate displays a molecular ion peak at m/z 458, corresponding to the molecular formula C₃₁H₅₄O₂. longdom.orgresearchgate.net The fragmentation pattern is characteristic of a benzoate ester. Prominent ion fragments are observed at m/z 105, corresponding to the benzoyl cation ([C₆H₅CO]⁺), and m/z 121, corresponding to the benzoyloxy cation ([C₆H₅COO]⁺), which confirms the presence of the benzoyl group. longdom.org Another significant fragment is expected from the loss of benzoic acid (122 Da) from the molecular ion. A representation of the mass fragmentation pattern has been reported. omicsonline.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy is useful for identifying chromophores, which are the parts of a molecule that absorb light.

Benzoic Acid: Benzoic acid has a benzene ring conjugated with a carboxyl group, which acts as a chromophore. It exhibits absorption bands in the UV region, with a strong absorption maximum (λmax) around 230 nm and a weaker band around 270-280 nm. rsc.orgresearchgate.netnih.govresearchgate.net

Tetracosan-1-ol: As an aliphatic alcohol, tetracosan-1-ol does not possess any significant chromophore and therefore does not show any notable absorption in the UV-Vis spectrum.

Tetracosanyl Benzoate: The UV-Vis spectrum of tetracosanyl benzoate is expected to be very similar to that of benzoic acid, as the chromophore is the benzoate portion of the molecule. The long, transparent alkyl chain does not significantly influence the absorption spectrum.

Crystallographic Investigations for Solid-State Structure Determination

The molecules would likely align in a parallel fashion, with the long alkyl chains extending in a fully trans-conformation to maximize van der Waals interactions. This results in the formation of bilayers. The polar ester groups and the aromatic rings would be located in the same plane within these layers, potentially with some degree of tilt of the alkyl chains relative to the layer plane. iucr.org The crystal structure of esters of thymine (B56734) with long alkyl chains has been shown to be dependent on the carbon number of the alkyl chain, suggesting that the length of the tetracosyl chain in tetracosanyl benzoate would be a critical determinant of its specific crystal packing. oup.com The flexibility of the long alkyl chain is also a known factor influencing the crystal structure of such compounds. royalsocietypublishing.org

Occurrence and Isolation Methodologies of Benzoic Acid;tetracosan 1 Ol in Natural Matrices

Identification and Distribution in Terrestrial Plant Species

The presence of Benzoic acid;tetracosan-1-ol and its constituent parts, benzoic acid and tetracosan-1-ol, has been documented in a range of terrestrial plants. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are crucial for the identification of these compounds in plant extracts. ncsu.edunih.gov

Current scientific literature does not provide evidence for the presence of this compound in Berberis aristata. Phytochemical studies of this plant have primarily focused on the identification of other classes of compounds, such as alkaloids. als-journal.comresearchgate.netresearchgate.net

This compound has been identified as a component of the flower absolute of Impatiens textori Miq. mdpi.comnih.gov In a chemical analysis of the absolute extracted with hexane, this ester was found to constitute 0.20% of the total identified compounds. mdpi.comnih.gov The identification was carried out using gas chromatography-mass spectrometry (GC/MS). mdpi.comnih.govmdpi.com

While the direct detection of the ester this compound is not consistently reported across all listed species, its constituent components, benzoic acid and tetracosan-1-ol, have been identified in several botanical extracts. This suggests the potential presence of the ester, which may be hydrolyzed into its constituent acid and alcohol during certain analytical procedures.

Acacia dealbata : Dichloromethane (B109758) extracts of the bark of Acacia dealbata have been found to contain tetracosan-1-ol. als-journal.comscispace.comamazonaws.com Benzoic acid has also been identified in the lipophilic extracts of this plant. amazonaws.com

Eucalyptus urograndis : Tetracosan-1-ol has been identified in the lipophilic extractives of the wood of Eucalyptus urograndis. ncsu.eduepa.gov

Sambucus nigra : Both benzoic acid and tetracosan-1-ol have been reported in elderberry (Sambucus nigra). lion-spirits.detrunojoyo.ac.idgoogle.com

Glycyrrhiza glabra : Ethanolic extracts of Glycyrrhiza glabra have been shown to contain both tetracosan-1-ol and benzoic acid. mdpi.comresearchgate.net

Rubus idaeus : Tetracosan-1-ol has been identified in extracts from raspberry (Rubus idaeus) waste obtained through methods including maceration and supercritical fluid extraction. researchgate.net

Triticum aestivum : While various long-chain aliphatic alcohols are major components of wheat (Triticum aestivum) leaf wax, studies have predominantly identified octacosan-1-ol rather than tetracosan-1-ol. mdpi.commdpi.complos.orgnih.gov

Below is a table summarizing the findings of this compound and its components in the specified plant species.

Table 1: Occurrence of this compound and its Constituents in Various Plant Species
Plant Species Compound Identified Plant Part Reference
Impatiens textori Miq. This compound Flower Absolute mdpi.comnih.govmdpi.com
Acacia dealbata Tetracosan-1-ol, Benzoic acid Bark, Lipophilic Extracts als-journal.comscispace.comamazonaws.com
Eucalyptus urograndis Tetracosan-1-ol Wood ncsu.eduepa.gov
Sambucus nigra Tetracosan-1-ol, Benzoic acid Fruit lion-spirits.detrunojoyo.ac.idgoogle.com
Glycyrrhiza glabra Tetracosan-1-ol, Benzoic acid Ethanolic Extracts mdpi.comresearchgate.net

Advanced Extraction and Isolation Techniques from Biological Samples

The extraction of lipophilic compounds like this compound from plant matrices requires methods that can effectively solubilize these molecules while minimizing their degradation.

Conventional solvent extraction techniques are widely used for the isolation of bioactive compounds from plants.

Soxhlet Extraction : This is a continuous extraction method that uses a specialized apparatus to repeatedly wash the plant material with a heated solvent. mdpi.comfrontiersin.org This technique is efficient due to the continuous flow of fresh, hot solvent over the sample, which enhances solubility and extraction yield. frontiersin.orgscialert.net Soxhlet extraction has been employed for obtaining lipophilic compounds from various plant parts, such as the bark of Acacia dealbata and the inner cork layer of oak. amazonaws.commdpi.com Dichloromethane is a common solvent used in this process for extracting lipophilic substances. nih.govmdpi.com

Maceration : Maceration involves soaking the plant material in a solvent at room temperature for a specific period. lion-spirits.de The plant material is typically crushed or powdered to increase the surface area for extraction. lion-spirits.de This method is simple and does not require specialized equipment, but it can be time-consuming. Maceration with solvents like ethanol (B145695) has been used to extract compounds from Rubus idaeus waste and leaves of Triticum aestivum. mdpi.comresearchgate.net

Supercritical Fluid Extraction (SFE) is a more modern and environmentally friendly technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. trunojoyo.ac.id

SFE offers several advantages over conventional methods, including the use of non-toxic solvents, higher selectivity, and the ability to obtain purer extracts. trunojoyo.ac.idfrontiersin.org The solvent properties of a supercritical fluid can be finely tuned by altering the pressure and temperature, allowing for the selective extraction of target compounds. scispace.comtrunojoyo.ac.id The addition of a co-solvent, or modifier, such as ethanol, can further enhance the extraction efficiency for certain compounds. frontiersin.org SFE has been successfully applied to extract bioactive compounds from various plant materials, including the recovery of valuable compounds from Rubus idaeus waste. researchgate.net This method is particularly suitable for extracting thermally sensitive compounds as it can be performed at relatively low temperatures. nih.gov

Table 2: Comparison of Extraction Techniques for Botanical Compounds

Extraction Method Principle Advantages Disadvantages
Soxhlet Extraction Continuous reflux of hot solvent over the solid material. mdpi.com High extraction efficiency, less solvent usage than simple reflux. mdpi.com Can degrade heat-sensitive compounds, time-consuming. frontiersin.org
Maceration Soaking of plant material in a solvent at room temperature. lion-spirits.de Simple, suitable for heat-sensitive compounds. Can be slow, may result in lower yields compared to other methods. lion-spirits.de
Supercritical Fluid Extraction (SFE) Use of a fluid above its critical temperature and pressure as a solvent. trunojoyo.ac.id Environmentally friendly, high selectivity, pure extracts, suitable for thermally labile compounds. trunojoyo.ac.idfrontiersin.org High initial equipment cost.

Chromatographic Strategies for Purification (e.g., Column Chromatography, Thin-Layer Chromatography)

The purification of n-tetracosanyl benzoate (B1203000), the ester of benzoic acid and tetracosan-1-ol, from natural sources is primarily achieved through chromatographic techniques. These methods are essential for separating the compound from the complex mixture of phytochemicals present in plant extracts. Research has detailed the successful application of both column chromatography and thin-layer chromatography (TLC) for its isolation and purification.

A key study on the constituents of the heartwood of Berberis aristata led to the isolation of n-tetracosanyl benzoate. researchgate.net The process began with the extraction of 1.8 kg of the dried plant material using 95% ethanol in a Soxhlet apparatus. The resulting crude extract was concentrated and then subjected to column chromatography for separation. researchgate.net

Column chromatography was performed using silica (B1680970) gel (60-120 mesh) as the stationary phase. The separation of various phytoconstituents was achieved by eluting the column with solvents of increasing polarity. researchgate.net This gradient elution strategy is fundamental in separating compounds with different chemical affinities to the stationary phase. The fraction containing n-tetracosanyl benzoate was collected and further analyzed. researchgate.net

Thin-Layer Chromatography (TLC) was utilized to monitor the separation process and to determine the purity of the isolated compound. For n-tetracosanyl benzoate, TLC was performed on plates coated with silica gel G. A solvent system of Benzene (B151609): Chloroform (B151607) in a 1:1 ratio was used as the mobile phase. In this system, n-tetracosanyl benzoate exhibited a characteristic retention factor (Rf) value of 0.49. researchgate.netlongdom.org The isolated compound was characterized by its melting point of 60°C-61°C and further structural elucidation was confirmed using spectral analysis techniques like IR, ¹H NMR, and mass spectrometry. researchgate.netresearchgate.net

In a separate study, n-tetracosanyl benzoate was identified as a minor component (0.20%) in the flower absolute of Impatiens textori Miq. researchgate.net The analysis was conducted using Gas Chromatography/Mass Spectrometry (GC/MS), which inherently involves a chromatographic separation step to resolve the individual volatile components of the extract before their detection and identification by mass spectrometry. researchgate.net

The research findings on the chromatographic purification of n-tetracosanyl benzoate are summarized below.

ParameterDetailsSource PlantReference
Purification Method Column ChromatographyBerberis aristata researchgate.net
Stationary Phase Silica gel (60-120 μm mesh)Berberis aristata researchgate.net
Elution Strategy Solvents of increasing polarityBerberis aristata researchgate.net
Monitoring Method Thin-Layer Chromatography (TLC)Berberis aristata researchgate.net
TLC Stationary Phase Silica gel GBerberis aristata researchgate.net
TLC Mobile Phase Benzene: Chloroform (1:1)Berberis aristata researchgate.net
Retention Factor (Rf) 0.49Berberis aristata researchgate.netlongdom.org
Identification Method Gas Chromatography/Mass Spectrometry (GC/MS)Impatiens textori researchgate.net

Synthetic Approaches and Chemical Derivatization of Benzoic Acid;tetracosan 1 Ol

Esterification Reactions for de novo Synthesis

The primary method for the de novo synthesis of tetracosanyl benzoate (B1203000), the ester formed from benzoic acid and tetracosan-1-ol, is through direct esterification. This reaction, often a Fischer esterification, involves the condensation of the carboxylic acid and the alcohol in the presence of an acid catalyst. The equilibrium nature of this reaction necessitates strategies to drive it towards the formation of the desired ester product.

Optimizing Reaction Conditions for Yield and Purity

Achieving a high yield and purity of tetracosanyl benzoate requires careful optimization of several reaction parameters. Key variables include temperature, reaction time, and the molar ratio of the reactants. The removal of water, a byproduct of the reaction, is also a critical factor in shifting the equilibrium towards the product side.

Several approaches can be employed to enhance the reaction outcome. Conducting the reaction at elevated temperatures generally increases the reaction rate. However, excessively high temperatures can lead to side reactions and degradation of the reactants or products. The molar ratio of benzoic acid to tetracosan-1-ol is another important consideration. Using an excess of one reactant, typically the less expensive one, can favor the forward reaction.

The continuous removal of water as it is formed is a highly effective strategy to drive the reaction to completion. This can be achieved through techniques such as azeotropic distillation using a Dean-Stark apparatus. The choice of solvent is also crucial, as it must be inert to the reactants and facilitate the removal of water.

ParameterConditionRationaleExpected Outcome
Temperature 120-160°CTo increase reaction rate without causing significant side reactions.Higher conversion rates.
Reaction Time 4-24 hoursTo allow the reaction to reach equilibrium or completion.Increased product yield over time.
Molar Ratio (Benzoic Acid:Tetracosan-1-ol) 1:1.2 to 1:1.5An excess of the alcohol can shift the equilibrium towards the ester.Higher conversion of benzoic acid.
Water Removal Azeotropic distillation (e.g., with toluene)To remove a byproduct and drive the reaction forward.Near-complete conversion to the ester.

Catalyst Systems and Reaction Mechanisms

The esterification of benzoic acid and tetracosan-1-ol is typically catalyzed by a strong acid. The catalyst protonates the carbonyl oxygen of the benzoic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of tetracosan-1-ol.

Commonly used catalysts include:

Brønsted acids: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are frequently employed due to their strong acidic nature and effectiveness in promoting the reaction.

Lewis acids: Metal-containing catalysts, such as tin(II) compounds and titanium-based catalysts, can also be utilized. These catalysts function by coordinating to the carbonyl oxygen, thereby activating the carboxylic acid.

Solid acid catalysts: Heterogeneous catalysts like ion-exchange resins (e.g., Amberlyst 15) or zeolites offer the advantage of easier separation from the reaction mixture.

The reaction mechanism for acid-catalyzed esterification (Fischer esterification) proceeds through several key steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of benzoic acid.

Nucleophilic attack: The lone pair of electrons on the hydroxyl oxygen of tetracosan-1-ol attacks the now more electrophilic carbonyl carbon of the protonated benzoic acid.

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of water: A molecule of water is eliminated, forming a protonated ester.

Deprotonation: The protonated ester is deprotonated to yield the final ester product, tetracosanyl benzoate, and regenerate the acid catalyst.

Catalyst TypeExampleMechanism of ActionAdvantages
Brønsted Acid Sulfuric Acid (H₂SO₄)Protonates the carbonyl oxygen of benzoic acid.High catalytic activity, low cost.
Lewis Acid Tin(II) Chloride (SnCl₂)Coordinates to the carbonyl oxygen, increasing its electrophilicity.Can be effective for sterically hindered substrates.
Solid Acid Amberlyst 15Provides acidic sites for protonation on a solid support.Ease of separation and potential for recycling.

Chemical Modification and Derivatization for Analytical or Material Applications

Formation of Trimethylsilyl (B98337) (TMS) Derivatives for Enhanced Volatility and Detection

For analytical purposes, particularly gas chromatography-mass spectrometry (GC-MS), long-chain esters like tetracosanyl benzoate may exhibit limited volatility. To overcome this, chemical derivatization is often employed. The formation of trimethylsilyl (TMS) derivatives is a common strategy to increase the volatility and thermal stability of such compounds.

The derivatization process involves the reaction of the target analyte with a silylating agent, which replaces active hydrogen atoms (if any were present on the original molecule) with a trimethylsilyl group. In the case of tetracosanyl benzoate, derivatization would primarily target any unreacted starting materials or related compounds with active hydrogens that might be present in a sample. The resulting TMS ethers or esters are more volatile and less polar, leading to improved chromatographic separation and detection.

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The reaction is typically carried out in an aprotic solvent, and a catalyst such as trimethylchlorosilane (TMCS) may be added to enhance the reaction rate.

ReagentAbbreviationTypical Reaction ConditionsComments
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFA60-80°C for 30-60 minutes in a sealed vial.A powerful silylating agent, often used with a catalyst.
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFA60-80°C for 30-60 minutes in a sealed vial.Another highly effective silylating reagent.
TrimethylchlorosilaneTMCSOften used as a catalyst (e.g., 1% in BSTFA).Accelerates the silylation reaction.
N-trimethylsilylimidazoleTMSICan be used to avoid certain side reactions.Effective for silylating hydroxyl and amino groups.

Exploration of Analogues and Homologues through Synthetic Routes

The synthetic methodology for tetracosanyl benzoate can be readily adapted to produce a variety of analogues and homologues. This allows for the systematic investigation of structure-activity relationships in various applications.

Homologues of tetracosanyl benzoate can be synthesized by replacing tetracosan-1-ol with other long-chain primary alcohols. For example, using eicosan-1-ol (C20) or hexacosan-1-ol (C26) would yield eicosanyl benzoate and hexacosanyl benzoate, respectively. The general esterification procedure would remain the same, with minor adjustments to reaction conditions as needed to accommodate the different physical properties of the alcohols.

Analogues of tetracosanyl benzoate can be prepared by using substituted benzoic acids in the esterification reaction. For instance, reacting p-hydroxybenzoic acid or p-aminobenzoic acid with tetracosan-1-ol would result in tetracosanyl p-hydroxybenzoate and tetracosanyl p-aminobenzoate, respectively. The presence of other functional groups on the benzoic acid ring may necessitate the use of protecting groups during the synthesis to prevent unwanted side reactions.

Compound TypeReactant 1Reactant 2Product Name
Homologue Benzoic AcidEicosan-1-olEicosanyl Benzoate
Homologue Benzoic AcidHexacosan-1-olHexacosanyl Benzoate
Analogue p-Hydroxybenzoic AcidTetracosan-1-olTetracosanyl p-Hydroxybenzoate
Analogue p-Aminobenzoic AcidTetracosan-1-olTetracosanyl p-Aminobenzoate

Intermolecular Interactions and Supramolecular Assembly of Benzoic Acid;tetracosan 1 Ol

Elucidation of Hydrogen Bonding and Hydrophobic Interactions in Solution

The solution behavior of tetracosyl benzoate (B1203000) is governed by the distinct nature of its two primary moieties: the benzoate group and the tetracosyl (C24) alkyl chain.

The ester functional group itself is a hydrogen bond acceptor but not a donor. In aprotic solvents, its interactions would be limited to dipole-dipole forces. However, in protic solvents like alcohols or water (though its solubility in water is exceedingly low), the carbonyl oxygen of the ester can act as a weak hydrogen bond acceptor. More significant hydrogen bonding interactions would occur in systems where tetracosyl benzoate is mixed with hydrogen-bond-donating species like fatty acids or alcohols. In such mixtures, hydrogen bonds can form between the ester groups and the other polar components, contributing to the stability of the resulting molecular network. rsc.org

The dominant interaction in solution is driven by the long C24 alkyl chain. This substantial hydrocarbon tail is strongly hydrophobic. In polar solvents, this leads to a pronounced hydrophobic effect, where the alkyl chains will seek to minimize contact with the polar solvent molecules. This drives the self-assembly of tetracosyl benzoate molecules into aggregates to shield the hydrophobic tails from the solvent. In nonpolar, organic solvents, the molecule would be significantly more soluble, with solvophobic interactions being much weaker. cymitquimica.comatamanchemicals.com The interplay between the polar benzoate head and the nonpolar tail gives the molecule its amphiphilic character, which is fundamental to its self-assembly behavior. smolecule.com

Thermodynamics of Solution Processes Involving Long-Chain Esters and Solvents

The thermodynamics of dissolving a long-chain ester like tetracosyl benzoate are dictated by the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions. Due to a lack of specific experimental data for tetracosyl benzoate, the principles can be illustrated by studies on similar long-chain molecules.

The enthalpy of micellization (ΔH°mic) can be endothermic or exothermic depending on the specific interactions and temperature. For many ionic liquid surfactants with long alkyl chains, the process is endothermic at low temperatures and becomes exothermic at higher temperatures. nih.gov The enthalpy of fusion (ΔH°fus), which is the energy required to melt the solid, is a key parameter influencing solubility. For long-chain esters, this value increases with chain length due to stronger van der Waals forces in the crystal lattice. chemeo.com

A study on the thermodynamics of micellization for a series of ester-functionalized ionic liquids provides insight into the behavior of long-chain esters in solution. The key thermodynamic parameters are influenced by the length of the alkyl chain.

Table 1: Thermodynamic Parameters of Micellization for Ester-Functionalized Surfactants in Water at 298.15 K This table presents data for analogous ester-functionalized ionic liquids to illustrate thermodynamic principles.

Compound CMC (mmol/L) ΔG°mic (kJ/mol) ΔH°mic (kJ/mol) -TΔS°mic (kJ/mol)
[C10Empy][Br] 18.05 -15.65 3.51 -19.16
[C12Empy][Br] 4.86 -19.48 5.89 -25.37
[C14Empy][Br] 1.33 -23.27 8.86 -32.13

Source: Adapted from thermodynamic data on N-alkyoxycarbonyl-3-picoline bromides. nih.gov

As shown, the critical micelle concentration (CMC) decreases and the process becomes more spontaneous (more negative ΔG°mic) as the hydrophobic chain length increases from C10 to C14. This trend is expected to continue for the C24 chain of tetracosyl benzoate, leading to extremely low solubility and a strong tendency to aggregate in polar media.

Investigation of Co-crystallization and Polymorphism in Solid-State Forms

Long-chain molecules, including wax esters like tetracosyl benzoate, are well-known for exhibiting complex solid-state behavior, including polymorphism and co-crystallization.

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. googleapis.com These different forms, or polymorphs, arise from different molecular packing arrangements and have different physical properties, such as melting point, solubility, and stability. For long-chain esters, polymorphism is common, often involving different arrangements of the alkyl chains (e.g., orthogonal or tilted packing) and different lamellar spacings. mdpi.comnist.gov While specific polymorphic forms of tetracosyl benzoate have not been reported in the available literature, studies on analogous long-chain esters confirm this behavior. For example, n-butyl stearate (B1226849) exhibits multiple solid-solid phase transitions, indicating the existence of different crystalline forms stable at different temperatures. nist.gov

Role of Van der Waals Forces in Molecular Self-Assembly and Aggregate Formation

The primary driving force for the self-assembly of tetracosyl benzoate is the van der Waals (VdW) interactions, specifically the London dispersion forces, between the long tetracosyl chains. mdpi.comfrontiersin.org These forces, although weak individually, become collectively very strong over the length of a 24-carbon chain.

In the solid state or in concentrated solutions (like oleogels), these VdW interactions cause the alkyl chains to pack tightly together in a parallel fashion, leading to the formation of ordered, lamellar (layered) crystal structures. rsc.orgfrontiersin.org The molecules arrange themselves in stacked layers, and the strength and stability of these aggregates are directly related to the length of the alkyl chains. frontiersin.org The longer the chain, the stronger the cumulative VdW forces, resulting in higher melting points and greater structural stability. frontiersin.org

The benzoate group also contributes to the assembly. While not as dominant as the alkyl chain interactions, π-π stacking interactions can occur between the aromatic rings of adjacent benzoate groups, further stabilizing the crystal structure. mdpi.com These head-to-head interactions, combined with the tail-to-tail VdW forces, result in a highly organized supramolecular structure. In wax ester crystals, these forces lead to the formation of platelet-like structures that can create a three-dimensional network capable of immobilizing liquid oil to form gels. rsc.orgmdpi.com

Table 2: Crystallographic Data for an Analogous Long-Chain Symmetric Ester (Behenyl Behenate, C22:C22) This table provides data for a similar long-chain wax ester to illustrate typical molecular packing. The "repetition unit" corresponds to the lamellar spacing.

Parameter Value
Carbon Number 44
Melting Temperature (TM) 81.1 °C
Repetition Unit (X-Ray Diffraction) 82.28 Å

Source: Adapted from data on symmetric alkyl esters. frontiersin.org

The long repetition unit observed in similar high-molecular-weight esters confirms a layered, interdigitated, or double-chain length packing arrangement, a direct consequence of the optimization of VdW forces between the alkyl chains. Tetracosyl benzoate (C31 total carbons) would be expected to exhibit similar lamellar packing driven by these powerful non-covalent interactions.

Analytical Methodologies and Characterization in Complex Research Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative and Qualitative Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of semi-volatile and volatile compounds, including esters of long-chain alcohols and carboxylic acids. For a compound like benzoic acid;tetracosan-1-ol, GC-MS provides high chromatographic resolution and mass-spectral information for confident identification. The analysis of its constituent parts, benzoic acid and tetracosan-1-ol, is also frequently performed using GC-MS, often following a derivatization step to increase their volatility. researchgate.netgcms.cznih.gov In one study, GC/MS analysis of Impatiens textori Miq. flower absolute successfully identified this compound among 40 other compounds. nih.gov

The typical GC-MS approach involves separating compounds on a capillary column, such as a non-polar DB-5 or HP-5MS column. nih.govscholarsresearchlibrary.com The separated compounds are then ionized, commonly by electron ionization (EI), and the resulting mass fragments are detected. The fragmentation pattern provides a molecular fingerprint that can be compared against spectral libraries for identification. mdpi.com

Method Development and Validation for Trace Analysis

Developing a reliable GC-MS method for trace analysis of this compound or its hydrolytic products requires careful optimization and validation. A critical step for analyzing the parent compound or its constituents (benzoic acid and tetracosan-1-ol) is chemical derivatization. core.ac.uk This process reduces the polarity and increases the volatility of the analytes, making them suitable for GC analysis. A common method is trimethylsilylation, which converts the hydroxyl group of tetracosan-1-ol and the carboxyl group of benzoic acid into their respective trimethylsilyl (B98337) (TMS) ethers and esters. mdpi.comcopernicus.org

Method validation ensures the analytical procedure is accurate, precise, and reliable for its intended purpose. Key validation parameters include:

Linearity : The method's ability to elicit test results that are directly proportional to the analyte concentration. For benzoic acid, linearity has been demonstrated over concentration ranges of 0.1 µg/ml to 10 µg/ml with correlation coefficients greater than 0.999. scholarsresearchlibrary.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The lowest concentration of an analyte that can be reliably detected and quantified. For preservatives like benzoic acid, LODs can be as low as 0.99 μg/kg. nih.gov In another study, the LOD and LOQ for benzoic acid were 0.05 and 0.1 µg/g, respectively. scholarsresearchlibrary.com For fatty acid methyl esters (FAMEs), which are structurally related, LOD and LOQ have been reported as 0.78 and 2.5 mg L−1. researchgate.net

Accuracy and Precision : Accuracy refers to the closeness of the measured value to the true value, often assessed via recovery studies. Precision measures the repeatability of the results. For benzoic acid analysis in fruit juice, recoveries have been reported between 98% and 105% with a relative standard deviation (RSD) below 5%. scholarsresearchlibrary.com For other preservatives, average spiked recoveries ranged from 82.3% to 119.4% with RSDs less than 14.3%. nih.gov

Robustness : The method's capacity to remain unaffected by small, deliberate variations in method parameters, demonstrating its reliability during normal usage. scholarsresearchlibrary.com

Table 1: Example GC-MS Method Parameters for Analysis of Benzoic Acid and Long-Chain Alcohols

ParameterCondition for Benzoic Acid Analysis scholarsresearchlibrary.comCondition for Long-Chain Alcohol Analysis mdpi.com
Column DB-5 (30 m x 0.32 mm, 0.25 µm film)DB-1 (30 m x 0.32 mm, 0.25 µm film)
Carrier Gas HeliumHelium (40 cm/s)
Injector Temperature 250°C250°C
Derivatization Trimethylsilyl esterTrimethylsilyl ether
Detection Mode Mass Spectrometry (Electron Ionization)Mass Spectrometry (Electron Ionization)

Application in Metabolomic and Lipidomic Profiling

GC-MS is a powerful platform in metabolomics and lipidomics, which involve the comprehensive profiling of small molecules in biological systems. researchgate.netresearchgate.net While LC-MS is also widely used, GC-MS is particularly well-suited for the analysis of certain classes of metabolites, including fatty acids, sterols, and their esters, after derivatization. researchgate.net The integration of both GC-MS and LC-MS provides a more comprehensive coverage of the metabolome. researchgate.net

In metabolomic studies, tetracosan-1-ol has been identified as a component of plant suberin and epicuticular waxes. nih.govnih.govmdpi.com For instance, a GC-MS study of lipophilic compounds in common wheat leaves identified octacosan-1-ol as a major component, with tetracosan-1-ol also being detected. nih.gov Similarly, benzoic acid and its derivatives are routinely profiled in metabolomic studies of various biological matrices, including plasma and urine, to investigate disease pathways or metabolic changes. nih.govcreative-proteomics.com The analysis of this compound or its components within a metabolomics framework can provide insights into lipid metabolism and the biochemical pathways involving very long-chain fatty alcohols and aromatic acids.

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) for Separation and Purity Assessment

While GC-MS is highly effective, High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) offer alternative and complementary approaches for the analysis of this compound.

HPLC is particularly useful for separating non-volatile or thermally labile compounds without the need for derivatization. For long-chain alcohols like tetracosan-1-ol that lack a strong ultraviolet (UV) chromophore, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector are employed. google.comsci-hub.se A validated HPLC-RI method has been developed for the simultaneous determination of trace levels of long-chain fatty alcohols (C10-C16), demonstrating the technique's applicability for purity assessment and quantification. sci-hub.se

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a high-throughput and cost-effective method for screening and purity assessment. HPTLC methods have been successfully developed for the analysis of benzoic acid. sigmaaldrich.com Furthermore, studies have investigated the separation of various phenolic compounds, including derivatives of benzoic acid, on HPTLC plates, demonstrating its utility in separating structurally related compounds. nih.govresearchgate.net

Table 2: Chromatographic Methods for Benzoic Acid and Long-Chain Alcohols

TechniqueAnalyteKey Methodological AspectsReference
HPLC Long-Chain AlcoholsReversed-phase C18 column, Acetonitrile/Water mobile phase, Refractive Index (RI) detection. sci-hub.se
HPTLC Benzoic Acid / Phenolic AcidsRP-18W stationary phase, mobile phase containing butanol, acetonitrile, and an aqueous buffer. researchgate.net

Sample Preparation Techniques for Complex Biological and Environmental Samples

The effective extraction and purification of target analytes from complex matrices are critical for successful analysis. The choice of sample preparation technique depends on the nature of the sample and the analyte's physicochemical properties. For a lipophilic ester like this compound, the procedure often involves an initial extraction followed by cleanup steps.

Extraction : Lipophilic compounds are typically extracted from solid or semi-solid matrices using organic solvents. Soxhlet extraction with solvents like dichloromethane (B109758) (DCM) or ultrasonic-assisted extraction with methanol (B129727) or ethanol (B145695) are common methods. nih.govnih.gov For liquid samples, liquid-liquid extraction (LLE) using solvents like chloroform (B151607) or ether is frequently employed to separate the analytes from the aqueous phase. scholarsresearchlibrary.com

Saponification and Cleanup : To analyze the individual components, the ester bond of this compound can be cleaved through saponification (alkaline hydrolysis). This process involves heating the sample extract with a base (e.g., sodium hydroxide (B78521) in methanol), which liberates the free benzoic acid (as a salt) and tetracosan-1-ol. nih.gov Following saponification, the long-chain alcohol can be extracted with a non-polar solvent, while the benzoate (B1203000) salt can be acidified and then extracted. researchgate.net

Solid-Phase Extraction (SPE) : SPE is a powerful cleanup technique used to remove interfering matrix components. For example, after saponification, aminopropyl-bonded silica (B1680970) SPE columns can be used to separate sterols from long-chain alcohols, yielding a cleaner fraction for GC or HPLC analysis. researchgate.net

Derivatization : As mentioned previously, derivatization is a crucial sample preparation step for GC-MS analysis of polar analytes like acids and alcohols. core.ac.uk Converting them to less polar and more volatile derivatives, such as TMS esters/ethers, is essential for achieving good chromatographic peak shape and sensitivity. mdpi.com

These preparation steps are vital to minimize matrix effects, where co-eluting compounds from the sample can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification. core.ac.uk

Advanced Research Perspectives and Future Directions

Elucidation of Biosynthetic Pathways in Natural Producers

Benzoic acid;tetracosan-1-ol has been identified as a component of the epicuticular wax in various plants, including species of the Dianthus genus and barley (Hordeum vulgare). nih.govresearchgate.net The elucidation of its complete biosynthetic pathway in these natural producers remains a significant area for future research.

Current understanding suggests a pathway involving the convergence of two separate biosynthetic routes: one producing benzoic acid and the other producing tetracosan-1-ol (a C24 very-long-chain fatty alcohol). The biosynthesis would culminate in an esterification reaction catalyzed by an alcohol acyltransferase. Research in Dianthus has noted strong correlations between the presence of different benzoates, such as dodecyl and tridecyl benzoate (B1203000), which suggests a common regulatory mechanism or enzymatic system for their production. mdpi.com Future research will likely focus on:

Identifying Precursors: Pinpointing the specific metabolic pools of benzoic acid and tetracosanoic acid that are channeled into ester formation.

Enzyme Discovery and Characterization: Identifying and characterizing the specific acyltransferases responsible for combining the acid and alcohol moieties. This involves gene expression analysis, proteomics, and in-vitro enzyme assays.

Regulatory Networks: Investigating how the biosynthesis is regulated in response to developmental cues or environmental stress, linking gene expression to the accumulation of the final product.

Investigation of its Role in Plant Defense Mechanisms or Inter-species Interactions

The presence of this compound in the cuticular wax of plants strongly implies a role in mediating the plant's interaction with its environment. These waxes form a primary barrier against a range of biotic and abiotic stresses.

Research on barley has shown that the composition of cuticular wax, which includes benzoate esters, is linked to the plant's ability to tolerate salinity stress by controlling cuticular water loss, also known as residual transpiration. researchgate.net Wax esters, in general, are recognized for protecting plants against desiccation. conicet.gov.ar

Future research directions will likely expand to investigate:

Abiotic Stress Tolerance: Quantifying the specific contribution of this compound to protecting plants from drought, UV radiation, and temperature extremes.

Biotic Interactions: Exploring its potential role as a deterrent to herbivores or as a modulator of microbial colonization on the leaf surface. The aromatic benzoic acid moiety could confer specific antimicrobial or signaling properties.

Allelopathy: Determining if the compound is exuded into the environment and influences the growth of neighboring plants.

Application of Computational Chemistry and Molecular Dynamics Simulations for Predictive Modeling

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for understanding the behavior of long-chain esters at the molecular level, a scale that is often difficult to probe experimentally. acs.org These techniques have been successfully applied to model systems of wax esters, such as those found in jojoba oil and tear film lipids, providing insights directly relevant to this compound. conicet.gov.arnih.gov

MD simulations, often using force fields like OPLS (Optimized Potentials for Liquid Simulations) and software packages such as GROMACS, can predict how these molecules organize themselves. nih.govnih.gov Studies have revealed that wax esters can adopt "V-shape" or "hairpin-like" configurations at interfaces, which dictates the packing and barrier properties of the film. conicet.gov.ar

Future applications in this area will focus on:

Predictive Modeling of Film Properties: Simulating monolayers of pure or mixed this compound to predict their physical properties, such as evaporation resistance, surface potential, and mechanical strength. nih.gov

Interaction with Other Molecules: Modeling how this compound interacts with other cuticular wax components (e.g., alkanes, other esters) to form a cohesive and functional barrier.

Self-Assembly Dynamics: Simulating the self-assembly of these esters in various media to understand the formation of structures like micelles or emulsions, which could be relevant for industrial applications. nih.govsemanticscholar.org

Table 1: Research Findings from Molecular Dynamics Simulations on Long-Chain Esters
Research FocusKey FindingSignificance for Tetracosyl BenzoateReference
Molecular ConfigurationLong-chain wax esters adopt a "V-shape" configuration at the air-water interface, rather than a hairpin structure.Predicts how tetracosyl benzoate molecules orient themselves in a cuticular wax layer, influencing packing density and barrier function. conicet.gov.ar
Evaporation ResistanceCrystalline-state layers of wax esters are primarily responsible for providing a barrier to water evaporation.Suggests that the physical state (crystalline vs. amorphous) of tetracosyl benzoate in the cuticle is critical for its role in preventing water loss. acs.orgnih.gov
Self-AssemblyPalm oil-based esters can rapidly self-assemble into prolate-like micellar structures in aqueous solutions.Provides a model for how tetracosyl benzoate might behave in emulsion systems, relevant for formulation science. nih.gov
Film OrganizationThe molecular conformation within the initial crystal nucleus impacts the final crystal structure of the wax ester film.Highlights the importance of initial conditions in both simulations and potentially in biological deposition for determining the final properties of the wax layer. acs.org

Development of Novel Analytical Techniques for Enhanced Detection and Quantification

Accurate detection and quantification are fundamental to studying the biosynthesis and ecological role of this compound. Gas chromatography-mass spectrometry (GC-MS) is the predominant technique for its identification and analysis in complex natural mixtures like plant waxes. nih.govmdpi.com

The identification of benzoates via GC-MS relies on characteristic mass fragmentation patterns, including a base ion at m/z 123 (protonated benzoic acid) and other significant ions at m/z 105 and 77, along with the comparison of retention indices. mdpi.com For very-long-chain fatty acids and their derivatives, methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are also employed, often requiring a derivatization step to enhance ionization and detection. springernature.comnih.gov

Future advancements in analytical chemistry will aim to:

Improve Sensitivity and Resolution: Developing methods with lower detection limits to quantify trace amounts of the compound in different tissues or environmental samples.

High-Throughput Analysis: Streamlining sample preparation and analysis protocols, such as the direct methylation methods used for fatty acids in milk, to enable large-scale screening of plant populations or for quality control. tandfonline.com

In-Situ Analysis: Exploring techniques for analyzing the compound directly on the plant surface (e.g., desorption electrospray ionization-mass spectrometry, DART-MS) to understand its spatial distribution without solvent extraction.

Standardization: Establishing robust, validated methods for quantification, as has been done for other long-chain fatty acids, to ensure comparability of data across different studies. springernature.comnih.gov

Table 2: Analytical Techniques for the Analysis of this compound and Related Compounds
TechniquePrincipleApplicationKey FeaturesReference
GC-MS Separates volatile compounds based on boiling point and partitioning; identifies based on mass-to-charge ratio and fragmentation.Primary method for identifying and quantifying tetracosyl benzoate in plant wax extracts.Provides structural information from fragmentation patterns (e.g., key ions at m/z 123, 105, 77 for benzoates). nih.govmdpi.com
LC-MS/MS Separates compounds in liquid phase; provides high selectivity and sensitivity through multiple stages of mass analysis.Quantification of very-long-chain fatty acids (precursors to the alcohol moiety) in biological samples.Often requires derivatization to improve ionization efficiency; excellent for complex matrices. springernature.comnih.gov
HPLC-UV Separates compounds in liquid phase; detects compounds that absorb UV light.Used for quantifying fatty acids after derivatization with a UV-absorbing tag.Response factors can vary; peak area is more reliable than peak height for quantification. dtic.mil
Subcritical Extraction Uses solvents below their critical temperature and pressure for extraction.A sample preparation method to extract compounds like tetracosyl benzoate from a solid matrix (e.g., coal tar slag).Low-temperature process that can preserve thermolabile compounds. mdpi.com

Q & A

Q. What experimental methods are recommended for purifying benzoic acid, and how do they ensure high-purity outputs for research applications?

Recrystallization using hot water or ethanol is a standard method. Key steps include dissolving crude benzoic acid in minimal hot solvent, filtering to remove insoluble impurities, and slow cooling to induce crystal formation. Purity is verified via melting point analysis (expected range: 121–123°C) and HPLC with UV detection . For advanced purification, sublimation under reduced pressure (40–60°C, 0.1–1.0 mmHg) minimizes thermal degradation .

Q. Which analytical techniques are most reliable for quantifying benzoic acid in complex matrices like biological samples or food products?

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity (detection limits ~0.1 ppm) and specificity for distinguishing benzoic acid from structurally similar metabolites. A C18 reverse-phase column with 0.1% formic acid in water/acetonitrile mobile phase is optimal .
  • Square Wave Voltammetry (SWV): Using boron-doped diamond electrodes, this method achieves a linear range of 0.5–50 µM in sunscreen formulations, validated via standard addition to mitigate matrix effects .
  • High-Performance Liquid Chromatography (HPLC): Purospher® STAR RP-18 columns yield repeatable results (RSD < 2% for 4 ppm standards) in milk and dairy products .

Q. How should researchers mitigate health risks when handling benzoic acid in laboratory settings?

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and N95 masks to prevent inhalation of dust .
  • Ventilation: Use fume hoods for procedures generating aerosols or vapors.
  • First Aid: For skin contact, wash with soap and water; for eye exposure, irrigate with saline for 15 minutes .

Q. Why does benzoic acid exhibit stronger acidity compared to acetic acid, and how does this influence its reactivity in synthesis?

Benzoic acid (pKa = 4.2) has a lower pKa than acetic acid (pKa = 4.72) due to resonance stabilization of the deprotonated form via the aromatic ring. This enhances its nucleophilicity in esterification and Friedel-Crafts reactions .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize benzoic acid production in microbial fermentation systems?

RSM designs (e.g., Central Composite Design) model interactions between variables like starter culture concentration (5–15% w/v) and incubation temperature (30–45°C). For yogurt fermentation, quadratic models predict maximal benzoic acid yield (up to 120 mg/kg) at 12% culture and 38°C, validated via ANOVA (p < 0.05) .

Q. What strategies resolve contradictions in reported thermochemical data for benzoic acid, such as enthalpy of sublimation (ΔsubH)?

Discrepancies arise from measurement techniques:

  • Thermogravimetric Analysis (TGA): Reports ΔsubH = 86.6–90.9 kJ/mol at 290–410 K, with ±2.0 kJ/mol variability due to sample mass and heating rate differences .
  • Knudsen Effusion: Yields ΔsubH = 88.1–89.3 kJ/mol at 293–383 K, considered more precise due to equilibrium vapor pressure measurements . Researchers should calibrate instruments using NIST-certified benzoic acid and report experimental conditions (e.g., heating rate, pressure).

Q. How can LC-MS elucidate novel benzoic acid metabolites in pharmacokinetic studies?

High-resolution LC-MS (Q-TOF or Orbitrap) identifies phase I metabolites (e.g., hydroxylated derivatives) and phase II conjugates (glucuronides). Fragmentation patterns (MS/MS) differentiate isomers, while isotopic labeling tracks metabolic pathways in vivo .

Q. What role do benzoic acid derivatives play in drug discovery, particularly in modulating ion channels or enzyme activity?

4-(Phenyldiazenyl)benzoic acid acts as a photoswitchable TRPA1 agonist (EC50 = 3.2 µM), enabling precise control of pain signaling in neuronal studies. Structure-activity relationship (SAR) studies show electron-withdrawing groups enhance potency by 40% .

Q. How do solvent systems affect benzoic acid’s thermodynamic properties in non-aqueous media?

In water-methanol mixtures, conductivity studies reveal a minimum molar conductance at 0.4 methanol mole fraction due to changes in solvation energy and ion-pair formation. Dielectric constant adjustments correlate with solubility maxima (e.g., 68 g/L in 60% ethanol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.